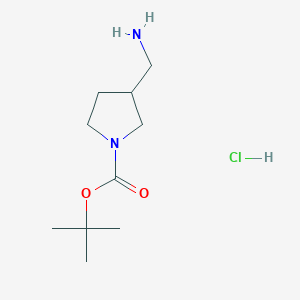

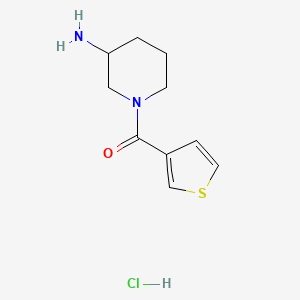

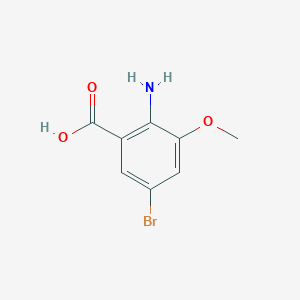

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Activity

A study by Cetin, Türkan, Bursal, and Murahari (2021) involved the synthesis and evaluation of thiophene-based heterocyclic compounds, which demonstrated in vitro enzyme inhibitory activities. Compounds related to (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride showed significant activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential for further research in enzyme inhibition applications (Cetin, Türkan, Bursal, & Murahari, 2021).

Synthesis and Structural Analysis

Zheng Rui (2010) discussed the synthesis of a compound related to this compound, namely (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. The study focused on the preparation process, highlighting the utility of such compounds in various synthetic applications (Zheng Rui, 2010).

Spectral Characterization and Molecular Docking Studies

Shahana and Yardily (2020) synthesized and characterized novel compounds related to thiophene-based methanones. The research included spectral characterization and molecular docking studies, indicating their potential in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).

Structural Exploration and Hirshfeld Surface Analysis

Prasad et al. (2018) synthesized a compound structurally similar to this compound and conducted structural exploration and Hirshfeld surface analysis. This provided insights into the intermolecular interactions in the solid state of the crystal, relevant for understanding the material properties of such compounds (Prasad et al., 2018).

Antimicrobial and Anticancer Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, showcasing the antimicrobial activity of compounds structurally similar to this compound. The study indicates the potential use of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .

Mode of Action

This compound acts as a competitive, selective, and potent inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner and suppresses glucagon secretion from alpha-cells, leading to a decrease in hepatic glucose production .

Result of Action

The result of the action of this compound is improved glycemic control, as evidenced by a decrease in HbA1c levels after multiple dosing in diabetic rodent models . It also leads to a sustained increase in basal levels of active GLP-1, with expected long-term benefits on pancreatic alpha- and beta-cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as variations in the DPP-4 gene could potentially affect the compound’s efficacy . Additionally, lifestyle factors such as diet and exercise, which can influence the progression of type 2 diabetes, might also impact the compound’s effectiveness .

Eigenschaften

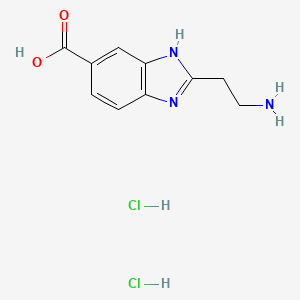

IUPAC Name |

(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWECMKALQEIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671612 |

Source

|

| Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-70-4 |

Source

|

| Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)